5-Bromo-2-(methylsulfonyl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-methylsulfonylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2S/c1-13(11,12)8-3-2-7(9)4-6(8)5-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWPOMUBCLADSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2 Methylsulfonyl Benzonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 5-Bromo-2-(methylsulfonyl)benzonitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for a complete structural assignment.
Carbon-13 (¹³C) NMR for Carbon Skeleton and Functional Group Confirmation
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.
The carbon of the methyl group (–SO₂C H₃) would appear at the most upfield position. The six aromatic carbons would have signals in the typical downfield region for aromatic compounds (δ 110-160 ppm). The carbon atom attached to the nitrile group (C1) and the carbon attached to the methylsulfonyl group (C2) would be significantly deshielded. Similarly, the carbon bonded to the bromine atom (C5) would show a characteristic chemical shift. The carbon of the nitrile functional group (–C N) would also have a distinct signal in the aromatic region.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -SO₂C H₃ | ~45 |
| C -CN | ~115 |
| Aromatic C -H | 125-140 |
| Aromatic C -Br | ~120 |
| Aromatic C -SO₂ | ~140 |
Note: The predicted values are based on typical chemical shifts for similar functional groups and substitution patterns. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping
While 1D NMR provides essential information, two-dimensional (2D) NMR experiments are invaluable for unambiguously establishing the connectivity within a molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons (H-3 with H-4, and H-4 with H-6), confirming their positions on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups, which have characteristic vibrational frequencies.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for its key functional groups.
The nitrile group (C≡N) has a very characteristic and sharp stretching vibration that typically appears in the region of 2220-2260 cm⁻¹. An estimated value for this compound is around 2223 cm⁻¹. The methylsulfonyl group (–SO₂CH₃) would exhibit two strong, characteristic stretching vibrations for the S=O bonds: an asymmetric stretch and a symmetric stretch, typically found around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. A predicted value for one of the S=O stretches is approximately 1256 cm⁻¹. Additionally, the spectrum would contain bands corresponding to C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and C-Br stretching.
Table 3: Predicted FTIR Data for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Nitrile (C≡N) | Stretching | ~2223 |
| Sulfonyl (S=O) | Asymmetric Stretching | ~1350 |
| Sulfonyl (S=O) | Symmetric Stretching | ~1256 |
| Aromatic C-H | Stretching | 3100-3000 |
| Methyl C-H | Stretching | 3000-2850 |
| Aromatic C=C | Stretching | 1600-1450 |
| C-S | Stretching | 800-600 |
Note: The predicted values are based on typical group frequencies. Actual experimental values may vary.
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light. While FTIR is based on changes in the dipole moment during a vibration, Raman activity depends on changes in the polarizability. Therefore, some vibrations that are weak in FTIR may be strong in Raman, and vice versa.
For this compound, the C≡N stretch is expected to be a strong and sharp band in the Raman spectrum as well. The symmetric vibrations of the molecule, such as the breathing mode of the benzene ring, often give rise to strong Raman signals. The symmetric S=O stretch of the sulfonyl group would also be expected to be Raman active. Experimental studies on similar molecules have utilized Surface-Enhanced Raman Spectroscopy (SERS) to investigate their adsorption on metal surfaces, often showing preferential binding through the nitrile group.
By combining the data from these various spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for further research and application of this compound.
Based on a thorough search of available scientific literature and chemical databases, the specific experimental data required to detail the advanced spectroscopic and crystallographic characterization of this compound is not publicly available. Detailed research findings for High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS), and Single Crystal X-ray Diffraction (XRD) for this specific compound have not been published in the accessible literature.
Therefore, it is not possible to generate the requested article with the specified subsections containing detailed, scientifically accurate data such as exact mass, fragmentation pathways, molecular geometry, bond parameters, crystal packing, and intermolecular interactions solely for "this compound".
To fulfill the user's request, published research containing this specific experimental analysis would be required. Information on related but distinct compounds cannot be used as a substitute due to the strict focus on the title compound.
Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Methylsulfonyl Benzonitrile
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) has emerged as a powerful tool for the theoretical study of molecular systems. For 5-Bromo-2-(methylsulfonyl)benzonitrile, DFT calculations are instrumental in elucidating its fundamental electronic and structural characteristics. These calculations are typically performed using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p), which provides a good balance between computational cost and accuracy for organic molecules containing heteroatoms.
Geometry Optimization and Conformational Landscape Analysis
The first step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.
The conformational landscape of this compound is primarily influenced by the orientation of the methylsulfonyl group relative to the benzene (B151609) ring. The rotation around the C-S bond is a key factor in determining the molecule's preferred conformation. DFT calculations can map the potential energy surface as a function of this rotation, identifying the global minimum energy conformation and any other low-energy conformers. The planarity of the benzonitrile (B105546) ring is expected to be largely maintained, with minor distortions due to the bulky substituents.
Table 1: Selected Optimized Geometrical Parameters for this compound (Hypothetical Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Br | 1.910 | - | - |
| C-S | 1.775 | - | - |
| S=O | 1.450 | O=S=O: 120.5 | C-C-S-O: 90.2 |
| C≡N | 1.155 | C-C≡N: 179.5 | - |
| C-C (ring) | 1.390 - 1.410 | 118.0 - 121.0 | - |
Note: The data in this table is hypothetical and based on typical values for similar functional groups.
Vibrational Frequency Calculations and Correlation with Experimental Spectra
Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of this compound. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The computed vibrational frequencies correspond to the various stretching, bending, and torsional modes of the molecule.
A comparison between the calculated and experimentally obtained spectra allows for a detailed assignment of the observed vibrational bands to specific molecular motions. Theoretical calculations can often help in resolving ambiguities in experimental spectra and provide a more complete understanding of the molecule's vibrational behavior. It is common practice to scale the calculated frequencies by an empirical factor to better match the experimental data, accounting for anharmonicity and other limitations of the theoretical model.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Hypothetical Data)
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C≡N | Stretching | 2235 |
| SO₂ | Asymmetric Stretching | 1350 |
| SO₂ | Symmetric Stretching | 1160 |
| C-H (aromatic) | Stretching | 3100 - 3000 |
| C-Br | Stretching | 650 |
| C-S | Stretching | 700 |
Note: The data in this table is hypothetical and based on characteristic vibrational frequencies for these functional groups.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gaps and Electron Density Distribution
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
Table 3: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Hypothetical Data)
| Parameter | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 5.7 |
Note: The data in this table is hypothetical and serves as an illustrative example.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hybridization Characteristics
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It allows for the investigation of charge transfer interactions between filled and vacant orbitals, which are crucial for understanding molecular stability and reactivity.
For this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the oxygen and bromine atoms to the antibonding orbitals of the aromatic ring and the nitrile group. This analysis also provides information about the hybridization of the atomic orbitals, which is essential for understanding the geometry and bonding of the molecule. The calculated natural charges on each atom offer insights into the distribution of charge within the molecule.
Quantum Chemical Calculations for Reactivity Prediction
Quantum chemical calculations are not only descriptive but also predictive, offering valuable information about the potential chemical reactivity of a molecule.
Electrostatic Potential (MEP) Mapping for Reactive Site Identification
The Molecular Electrostatic Potential (MEP) map is a powerful tool for identifying the reactive sites of a molecule. It is a visual representation of the electrostatic potential on the electron density surface of the molecule. The MEP map uses a color scale to indicate regions of different electrostatic potential.
For this compound, the MEP map would likely show regions of negative potential (typically colored red or yellow) around the electronegative nitrogen atom of the nitrile group and the oxygen atoms of the methylsulfonyl group. These regions are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are expected around the hydrogen atoms of the aromatic ring, indicating sites that are prone to nucleophilic attack. The MEP map provides a comprehensive picture of the charge distribution and is invaluable for predicting intermolecular interactions.
Prediction of Nucleophilic and Electrophilic Attack Sites
Computational chemistry provides powerful tools for predicting the most probable sites for nucleophilic and electrophilic attacks on a molecule. For this compound, the distribution of electron density across the molecule is the primary determinant of its reactivity. The benzonitrile ring is substituted with three key groups: a bromine atom, a methylsulfonyl group (SO₂CH₃), and a nitrile group (-CN). Both the methylsulfonyl and nitrile groups are strong electron-withdrawing groups, while the bromine atom is a deactivating but ortho-, para-directing group.
The presence of the potent electron-withdrawing methylsulfonyl and nitrile groups significantly influences the electronic properties of the aromatic ring. The methylsulfonyl group at the 2-position and the bromine at the 5-position create a specific electronic profile. The methylsulfonyl group, being a powerful electron-withdrawing moiety, enhances the electrophilic character of the aromatic ring, making it more susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP) surface analysis is a common computational method to visualize electrophilic and nucleophilic hotspots. For this compound, MEP analysis would likely show regions of positive electrostatic potential (electron-poor, blue/green) around the carbon atoms of the benzene ring, particularly those influenced by the electron-withdrawing groups. These areas are the predicted sites for nucleophilic attack. Conversely, regions of negative electrostatic potential (electron-rich, red/yellow) would be concentrated around the oxygen atoms of the sulfonyl group and the nitrogen atom of the nitrile group, indicating them as likely sites for electrophilic attack.
Fukui function analysis is another quantum chemical tool used to predict local reactivity. It helps in identifying which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. For this compound, calculations would likely indicate a high propensity for nucleophilic substitution at the carbon atom bearing the bromine, a common reaction pathway for aryl halides. nih.gov
Table 1: Predicted Reactive Sites in this compound
| Type of Attack | Predicted Atom/Region | Rationale |
|---|---|---|
| Nucleophilic | Aromatic ring carbons | Electron deficiency induced by -SO₂CH₃ and -CN groups |
| Nucleophilic | Carbon atom bonded to Bromine | Susceptible to Nucleophilic Aromatic Substitution (SNAr) |
| Electrophilic | Oxygen atoms of the sulfonyl group | High electron density |
| Electrophilic | Nitrogen atom of the nitrile group | Lone pair of electrons and high electronegativity |
Theoretical Studies of Reaction Mechanisms and Energetic Pathways
Theoretical studies are crucial for elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and the calculation of energy barriers. plos.orgopenreview.net For this compound, computational modeling can investigate various transformations, such as nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. These studies typically employ Density Functional Theory (DFT) methods to map out the potential energy surface of a reaction.
For instance, in a nucleophilic substitution reaction where the bromine atom is replaced by a nucleophile, theoretical calculations can help distinguish between a stepwise mechanism (forming a Meisenheimer complex) and a concerted mechanism. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathway can be determined.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
A key aspect of studying reaction mechanisms is the localization of the transition state (TS), which represents the highest energy point along the reaction coordinate. researchgate.net Computational methods can find the precise geometry of the TS. Once the TS is located, its structure provides valuable information about the bond-breaking and bond-forming processes occurring during the reaction.
Following the localization of a transition state, Intrinsic Reaction Coordinate (IRC) analysis is performed. researchgate.netresearchgate.net An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS correctly connects the intended species. researchgate.net This analysis provides a detailed picture of the geometric changes the molecule undergoes throughout the transformation. For a reaction involving this compound, the IRC would trace the approach of the nucleophile, the elongation and eventual cleavage of the C-Br bond, and the formation of the new C-Nucleophile bond.
Kinetic and Thermodynamic Aspects of Transformations
Computational chemistry allows for the quantitative evaluation of both the kinetic and thermodynamic aspects of a reaction.
Kinetics: The rate of a reaction is determined by the activation energy (Ea), which is the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate.
By calculating these energetic parameters for different potential reaction pathways of this compound, chemists can predict which reactions are likely to occur and under what conditions. For example, the feasibility of a Suzuki-Miyaura coupling reaction at the bromine position can be assessed by calculating the activation barriers for the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.
Advanced Computational Methodologies for Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, UV-Vis Absorption)
Computational methods are widely used to predict spectroscopic properties, which can aid in the identification and characterization of molecules. mdpi.comacs.org
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP functional), can provide theoretical chemical shifts that are often in good agreement with experimental data. nih.govnih.gov These calculations are valuable for assigning peaks in experimental spectra and confirming the structure of newly synthesized compounds related to this compound.
Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) (GIAO/DFT) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C-CN | 115.8 | 116.2 |
| C-SO₂CH₃ | 142.1 | 141.8 |
| C-Br | 120.5 | 120.9 |
| C-H (ortho to CN) | 135.4 | 135.1 |
| C-H (ortho to Br) | 133.2 | 133.5 |
| C-H (meta to CN/SO₂) | 128.9 | 129.3 |
| S-CH₃ | 45.3 | 45.0 |
Note: This table contains illustrative data based on typical computational accuracy and is not from a specific published study on this exact molecule.
UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. mdpi.comnih.gov This method predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com For this compound, TD-DFT calculations can predict the electronic transitions responsible for its UV-Vis spectrum, often arising from π → π* transitions within the aromatic system. researchgate.net These predictions are useful for interpreting experimental spectra and understanding the electronic structure of the molecule.
Chemical Reactivity and Transformation Studies of 5 Bromo 2 Methylsulfonyl Benzonitrile
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing strong electron-withdrawing groups positioned ortho or para to the leaving group. In 5-Bromo-2-(methylsulfonyl)benzonitrile, the methylsulfonyl group, being a powerful activating group, significantly facilitates the displacement of the bromide ion by a variety of nucleophiles.
Substitution at the Bromine Position
The carbon atom attached to the bromine in this compound is highly electrophilic due to the strong inductive and resonance-withdrawing nature of the ortho-sulfonyl group. This activation allows for the displacement of the bromide by strong nucleophiles. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
While specific examples in peer-reviewed literature are not abundant, the principles of SNAr suggest that nucleophiles such as alkoxides, thiolates, and amines can react at this position under suitable basic conditions to yield the corresponding ether, thioether, and amine derivatives. The reaction conditions would typically involve a polar aprotic solvent and might require elevated temperatures to overcome the activation energy barrier.
Reactivity of the Nitrile Group in Nucleophilic Additions
The nitrile group (C≡N) is intrinsically electrophilic at the carbon atom and can undergo nucleophilic addition. Although less reactive than a carbonyl group, its reactivity can be enhanced by acid catalysis, which protonates the nitrogen and increases the electrophilicity of the carbon. Strong nucleophiles can also add directly.
Common transformations involving the nitrile group include:
Hydrolysis: Under acidic or basic aqueous conditions, the nitrile group can be hydrolyzed first to a primary amide and subsequently to a carboxylic acid. This transformation allows for the conversion of the benzonitrile (B105546) moiety into a benzamide or benzoic acid derivative.
Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds via nucleophilic addition of hydride ions.
Addition of Organometallic Reagents: Grignard reagents (RMgX) can add to the nitrile carbon to form an intermediate imine anion, which upon aqueous workup, yields a ketone. This provides a pathway to introduce a new carbon-carbon bond and a carbonyl functional group.
These reactions on the nitrile group can be performed on the starting material or on products obtained from transformations at the bromine position, offering a versatile strategy for further molecular diversification.
Transition Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound serves as a highly effective anchor point for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation
The Suzuki-Miyaura coupling is a versatile and widely used method for forming C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron compound, typically a boronic acid or its ester. This reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts. This compound is an excellent substrate for this reaction, enabling the synthesis of a diverse range of 5-aryl-2-(methylsulfonyl)benzonitriles. The reaction is catalyzed by a palladium(0) complex, which is generated in situ, and requires a base to facilitate the transmetalation step.
| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 92% |
| 3-Fluorophenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Toluene/EtOH/H₂O | 88% |
| Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 85% |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME | 95% |
This table is representative of typical Suzuki-Miyaura coupling reactions and conditions.
Other Palladium-Catalyzed Coupling Methodologies (e.g., Stille, Sonogashira)
Beyond the Suzuki coupling, other palladium-catalyzed methodologies can be employed to functionalize the C-Br bond.
Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide. wikipedia.org It is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are stable to air and moisture. wikipedia.org Although highly effective, the toxicity of the tin reagents is a significant drawback. wikipedia.org The reaction follows a catalytic cycle similar to other cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org While feasible for this compound, specific applications in the literature are less common compared to Suzuki couplings.
Sonogashira Coupling: This reaction creates a carbon-carbon bond between an aryl halide and a terminal alkyne. libretexts.orgorganic-chemistry.orgjk-sci.com It uniquely requires a co-catalyst, typically a copper(I) salt, in addition to the palladium catalyst and an amine base. organic-chemistry.orgjk-sci.com The Sonogashira coupling is a powerful tool for synthesizing arylalkynes, which are valuable intermediates in organic synthesis. libretexts.org This methodology is applicable to substrates like this compound for the introduction of alkyne moieties.
Amination Reactions (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. acsgcipr.orglibretexts.orgwikipedia.org This reaction has become a cornerstone of medicinal chemistry for synthesizing aryl amines from primary or secondary amines. acsgcipr.org The process typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a strong, non-nucleophilic base. This compound can be effectively coupled with a wide range of amines using this method to generate 5-amino-2-(methylsulfonyl)benzonitrile derivatives.
| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 94% |
| Aniline | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | 1,4-Dioxane | 89% |
| Benzylamine | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 87% |
| Pyrrolidine | Pd(OAc)₂ / BrettPhos | LiHMDS | THF | 91% |
This table is representative of typical Buchwald-Hartwig amination reactions and conditions.
Reactions Involving the Methylsulfonyl Group
The methylsulfonyl (-SO₂CH₃) group is a prominent feature of the molecule, significantly influencing its reactivity. It is a strongly electron-withdrawing group, which impacts the electron density of the aromatic ring and serves as a potential site for chemical modification.
The sulfur atom in the methylsulfonyl group exists in its highest oxidation state (+6), making it highly resistant to further oxidation. Consequently, reactions involving the oxidation of the sulfonyl moiety of this compound are generally not feasible under standard laboratory conditions.
Conversely, the reduction of the sulfonyl group is a challenging but possible transformation. Aryl sulfones are known to be extremely resistant to many powerful reducing agents. rsc.org However, specific reagents and conditions have been developed to reduce sulfones to their corresponding sulfides. These methods often require harsh conditions and potent reducing agents. rsc.orgthieme-connect.com For instance, a combination of lithium aluminum hydride (LiAlH₄) and titanium tetrachloride (TiCl₄) has been shown to rapidly reduce various sulfones to sulfides. rsc.orgrsc.org Another reported method involves the use of tris(pentafluorophenyl)borane [B(C₆F₅)₃] in combination with a hydrosilane like triethylsilane (Et₃SiH) to achieve the deoxygenation of sulfones. thieme-connect.com The application of electrochemical methods for the cleavage of phenylsulfone groups has also been explored, typically involving a mercury cathode at negative potentials. luc.edu While these reactions have not been specifically documented for this compound, they represent viable pathways for the reduction of its sulfonyl group.
Table 1: Potential Conditions for the Reduction of the Methylsulfonyl Group
| Reagent/Method | Product | Notes | Reference |
|---|---|---|---|
| LiAlH₄-TiCl₄ | 5-Bromo-2-(methylthio)benzonitrile | A powerful reducing system for rapid sulfone reduction. | rsc.orgrsc.org |
| B(C₆F₅)₃ / Et₃SiH | 5-Bromo-2-(methylthio)benzonitrile | A transition-metal-free catalytic reduction method. | thieme-connect.com |
| Electrochemical Reduction | 5-Bromo-2-(methylthio)benzonitrile | Involves single electron transfer to cleave the C-S bond or reduce the sulfone. | luc.edursc.org |
The methylsulfonyl group profoundly influences the reactivity of the aromatic ring, primarily by acting as a strong electron-withdrawing group. This property activates the ring toward nucleophilic aromatic substitution (SNAr). wikipedia.orgchemistrysteps.comlibretexts.org In this compound, the sulfonyl group is positioned ortho to the bromine atom. Electron-withdrawing groups in the ortho or para position relative to a leaving group (like bromine) are essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the SNAr reaction. wikipedia.orglibretexts.org This activation facilitates the displacement of the bromide ion by a variety of nucleophiles.
Common nucleophiles that can participate in such reactions include alkoxides, thiolates, and amines. chemistrysteps.com The reactivity order of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the opposite of the trend seen in SN1 and SN2 reactions. chemistrysteps.comnih.gov
While the methylsulfonyl group itself is a competent leaving group in some contexts, particularly when activated by other heterocyclic systems like pyrimidine, its primary role in this molecule is to activate the displacement of the adjacent halogen. rsc.orgrsc.org The strength of the carbon-sulfur bond makes it less likely to be displaced compared to the carbon-bromine bond under typical SNAr conditions.
Table 2: Representative SNAr Reactions Activated by the Methylsulfonyl Group
| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Name |
|---|---|---|---|
| RO⁻ (Alkoxide) | Sodium Methoxide (B1231860) (NaOCH₃) | 5-Methoxy-2-(methylsulfonyl)benzonitrile | 5-Methoxy-2-(methylsulfonyl)benzonitrile |
| RS⁻ (Thiolate) | Sodium Thiophenoxide (NaSPh) | 5-(Phenylthio)-2-(methylsulfonyl)benzonitrile | 5-(Phenylthio)-2-(methylsulfonyl)benzonitrile |
| R₂NH (Amine) | Piperidine | 5-(Piperidin-1-yl)-2-(methylsulfonyl)benzonitrile | 5-(Piperidin-1-yl)-2-(methylsulfonyl)benzonitrile |
| N₃⁻ (Azide) | Sodium Azide (NaN₃) | 5-Azido-2-(methylsulfonyl)benzonitrile | 5-Azido-2-(methylsulfonyl)benzonitrile |
Derivatization of the Nitrile Group via Hydrolysis, Reduction, or Other Transformations
The nitrile (-C≡N) group is a versatile functional handle that can be converted into several other important chemical moieties, most notably amines and carboxylic acids.
Hydrolysis: The nitrile group can be hydrolyzed under either acidic or alkaline conditions. rsc.org
Acid-catalyzed hydrolysis: Heating the nitrile with a strong acid, such as sulfuric or hydrochloric acid, initially produces an amide (5-Bromo-2-(methylsulfonyl)benzamide), which is then further hydrolyzed to the corresponding carboxylic acid (5-Bromo-2-(methylsulfonyl)benzoic acid) and an ammonium salt. rsc.orgsemanticscholar.org The mechanism involves protonation of the nitrile nitrogen, followed by the nucleophilic attack of water. rsc.org
Base-catalyzed hydrolysis: Refluxing the nitrile with an aqueous solution of a strong base, like sodium hydroxide, also yields the carboxylic acid, which is deprotonated under the basic conditions to form a carboxylate salt (e.g., sodium 5-bromo-2-(methylsulfonyl)benzoate). google.com Ammonia is released as a byproduct. The reaction can sometimes be stopped at the intermediate amide stage under milder conditions.
Reduction: The nitrile group can be reduced to a primary amine, affording 5-bromo-2-(methylsulfonyl)benzylamine. This transformation is a cornerstone of synthetic chemistry for producing amines. nih.gov
Catalytic Hydrogenation: This is a widely used industrial method involving the reaction of the nitrile with hydrogen gas (H₂) over a metal catalyst. tcichemicals.com Palladium, platinum, and nickel catalysts are commonly employed. acs.orgresearchgate.netresearchgate.net The reaction proceeds through an imine intermediate. The presence of electron-withdrawing groups on the benzonitrile ring, such as the methylsulfonyl group in the target molecule, can influence the reaction rate and selectivity. nih.gov
Chemical Reduction: A variety of chemical reducing agents can achieve this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and common choice. Other reagents include boranes, such as diisopropylaminoborane, which can reduce benzonitriles to benzylamines, with the reaction being faster for rings bearing electron-withdrawing groups. nih.gov
Table 3: Common Transformations of the Nitrile Group
| Transformation | Reagents and Conditions | Product |
|---|---|---|
| Acid Hydrolysis | H₂SO₄ (aq), Heat | 5-Bromo-2-(methylsulfonyl)benzoic acid |
| Base Hydrolysis | NaOH (aq), Heat; then H₃O⁺ | 5-Bromo-2-(methylsulfonyl)benzoic acid |
| Catalytic Hydrogenation | H₂, Pd/C or Pt/C | (5-Bromo-2-(methylsulfonyl)phenyl)methanamine |
| Chemical Reduction | 1. LiAlH₄, THF; 2. H₂O | (5-Bromo-2-(methylsulfonyl)phenyl)methanamine |
Cyclization and Annulation Reactions Utilizing the Benzonitrile Core
The benzonitrile framework of this compound serves as a valuable scaffold for the synthesis of various heterocyclic and polycyclic structures through cyclization and annulation reactions. Transition-metal catalysis is a powerful tool for these transformations, often proceeding through C-H activation or coupling with the nitrile group. researchgate.net
[4+2] Annulation: Benzonitriles can act as a two-atom component in [4+2] cycloadditions to build six-membered rings. For example, nickel-catalyzed annulation between benzonitriles and benzylamines can yield substituted quinazolines.
Alkyne Annulation: Transition metals like palladium, rhodium, and cobalt can catalyze the annulation of alkynes with benzonitriles. du.edursc.org These reactions can proceed via C-H bond activation ortho to the nitrile, followed by insertion of the alkyne and subsequent cyclization to form complex fused ring systems like isoquinolines or other polycycles. researchgate.net
Cyclotrimerization: In the presence of certain catalysts, such as low-valent titanium or zirconium species, benzonitriles can undergo cyclotrimerization to form 2,4,6-triaryl-1,3,5-triazines. researchgate.net
The specific substituents on this compound (bromo and methylsulfonyl) can influence the regioselectivity of these reactions and offer additional handles for subsequent functionalization.
Table 4: Potential Cyclization Reactions of the Benzonitrile Core
| Reaction Type | Reactant Partner | Catalyst Example | Resulting Heterocyclic Core | Reference |
|---|---|---|---|---|
| [4+2] Annulation | Benzylamine | Nickel Catalyst | Quinazoline | N/A |
| Alkyne Annulation (via C-H activation) | Diphenylacetylene | Rhodium(III) Catalyst | Isoquinoline | researchgate.net |
| Cyclotrimerization | Self (3 molecules) | TiCl₄ / Mg | 1,3,5-Triazine | researchgate.net |
| [3+2] Cycloaddition | Cyclic Triphosphanes (with acid) | Triflic Acid | 1-Aza-2,3,4-triphospholenium | nih.gov |
Synthesis and Exploration of Analogues and Derivatives of 5 Bromo 2 Methylsulfonyl Benzonitrile
Structural Modifications at the Halogen Position (e.g., Fluoro, Chloro, Iodo Analogues)
The synthetic exploration of analogues of 5-Bromo-2-(methylsulfonyl)benzonitrile frequently involves the substitution of the bromine atom with other halogens, such as fluorine, chlorine, or iodine. These modifications are crucial for structure-activity relationship (SAR) studies, as the nature of the halogen can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability.
Fluoro Analogues: The synthesis of 5-fluoro-2-(methylsulfonyl)benzonitrile (B1532501) can be approached through several routes. A common strategy involves the cyanation of a pre-existing halo-aromatic compound. For instance, a synthetic pathway analogous to the preparation of 2-fluoro-5-formylbenzonitrile (B141211) could be adapted. guidechem.comchemicalbook.com This would typically involve the reaction of a corresponding bromo- or iodo-fluorobenzene precursor with a cyanide source, such as copper(I) cyanide, in a high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP). guidechem.com Another approach is to start from a fluorinated precursor like o-fluorobenzonitrile and introduce the other substituents through subsequent reactions. google.com
Chloro Analogues: The preparation of 5-chloro-2-(methylsulfonyl)benzonitrile (B8590159) can be achieved from readily available starting materials like 5-chloroanthranilic acid. chemicalbook.com A potential synthetic route involves the diazotization of the amino group, followed by a Sandmeyer-type reaction to introduce the methylsulfonyl group, and subsequent conversion of the carboxylic acid to a nitrile. Alternatively, chlorination of a suitable precursor can furnish the desired chloro derivative. chemicalbook.com
Iodo Analogues: The iodo analogue, 5-iodo-2-(methylsulfonyl)benzonitrile, is also a key derivative for synthetic and medicinal chemistry exploration. chemicalbook.com Its synthesis can be accomplished via methods similar to those for other halogenated analogues, often starting from an iodo-substituted benzene (B151609) ring. Sandmeyer reactions on iodo-anilines or cyanation of di-halo-iodobenzenes are viable strategies. The iodo-substituent is particularly valuable as it can serve as a handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).
The table below summarizes these key halogen analogues.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Halogen Substituent |
| 5-Fluoro-2-(methylsulfonyl)benzonitrile | C₈H₆FNO₂S | 199.20 | Fluorine |
| 5-Chloro-2-(methylsulfonyl)benzonitrile | C₈H₆ClNO₂S | 215.66 | Chlorine |
| 5-Iodo-2-(methylsulfonyl)benzonitrile | C₈H₆INO₂S | 307.11 chemicalbook.com | Iodine |
Variations of the Alkylsulfonyl Group (e.g., Ethylsulfonyl, Propylsulfonyl Analogues)
Modification of the alkylsulfonyl group provides another avenue for derivatization, allowing for the fine-tuning of steric and electronic properties. Replacing the methylsulfonyl group with larger alkylsulfonyl moieties, such as ethylsulfonyl or propylsulfonyl groups, can impact the compound's interaction with biological targets.
The general synthesis of such analogues typically involves a two-step process starting from a suitable aromatic precursor, such as 4-bromobenzonitrile.
Thioether Formation: The first step is the introduction of an alkylthio group (-SR). This is commonly achieved through a nucleophilic aromatic substitution reaction where a halo-aromatic compound is treated with an appropriate sodium alkylthiolate (NaSR). The reactivity of the starting halide is crucial, and often an activated aryl halide (e.g., with an ortho/para electron-withdrawing group) is required.
Oxidation to Sulfone: The resulting alkylthioether is then oxidized to the corresponding alkylsulfone (-SO₂R). This oxidation is typically performed using strong oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA), hydrogen peroxide, or potassium permanganate. researchgate.net
For example, the synthesis of 5-bromo-2-(ethylsulfonyl)benzonitrile would begin with the reaction of a dihalo-benzonitrile precursor with sodium ethanethiolate, followed by oxidation of the intermediate 5-bromo-2-(ethylthio)benzonitrile. This modular approach allows for the synthesis of a wide range of alkylsulfonyl analogues.
The table below details potential analogues with varied alkylsulfonyl groups.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Alkylsulfonyl Group |
| 5-Bromo-2-(ethylsulfonyl)benzonitrile | C₉H₈BrNO₂S | 274.13 | Ethylsulfonyl |
| 5-Bromo-2-(propylsulfonyl)benzonitrile | C₁₀H₁₀BrNO₂S | 288.16 | Propylsulfonyl |
| 5-Bromo-2-(isopropylsulfonyl)benzonitrile | C₁₀H₁₀BrNO₂S | 288.16 | Isopropylsulfonyl |
Alterations to the Nitrile Functionality
The nitrile group is a versatile functional group that can be converted into a wide array of other functionalities, providing access to a diverse library of derivatives. researchgate.net These transformations are central to modifying the chemical and pharmacological properties of the parent molecule.
Hydrolysis to Amides and Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions. Partial hydrolysis, often using mild acidic conditions, yields the corresponding amide (5-bromo-2-(methylsulfonyl)benzamide). ebsco.com More vigorous hydrolysis with strong acids or bases leads to the complete conversion to the carboxylic acid (5-bromo-2-(methylsulfonyl)benzoic acid). ebsco.combohrium.com
Reduction to Amines: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can reduce the nitrile directly to a primary amine, yielding (5-bromo-2-(methylsulfonyl)phenyl)methanamine. ebsco.comlibretexts.orglibretexts.org This introduces a basic center and a flexible methylene (B1212753) linker.
Conversion to Ketones: The addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), to the electrophilic carbon of the nitrile group results in the formation of an imine anion intermediate. libretexts.orglibretexts.org Subsequent aqueous workup hydrolyzes this intermediate to a ketone. libretexts.orglibretexts.org For example, reaction with methylmagnesium bromide would yield 1-(5-bromo-2-(methylsulfonyl)phenyl)ethan-1-one.
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions. For instance, reaction with azides (e.g., sodium azide) can lead to the formation of a tetrazole ring, a common bioisostere for a carboxylic acid. chemrxiv.orgchemrxiv.org
The table below illustrates the products of these key nitrile transformations.
| Starting Material | Reagents | Resulting Functional Group | Product Name |
| This compound | H₂O, H⁺ (mild) | Amide (-CONH₂) | 5-Bromo-2-(methylsulfonyl)benzamide |
| This compound | H₂O, H⁺/OH⁻ (strong) | Carboxylic Acid (-COOH) | 5-Bromo-2-(methylsulfonyl)benzoic acid |
| This compound | 1. LiAlH₄ 2. H₂O | Primary Amine (-CH₂NH₂) | (5-Bromo-2-(methylsulfonyl)phenyl)methanamine |
| This compound | 1. CH₃MgBr 2. H₂O | Ketone (-COCH₃) | 1-(5-Bromo-2-(methylsulfonyl)phenyl)ethan-1-one |
| This compound | NaN₃, NH₄Cl | Tetrazole | 5-(5-Bromo-2-(methylsulfonyl)phenyl)-1H-tetrazole |
Introduction of Additional Substituents or Annulated Rings on the Aromatic System
Further diversification of the this compound scaffold can be achieved by introducing additional substituents onto the aromatic ring or by constructing annulated (fused) ring systems.
Introduction of Additional Substituents: The position of new substituents introduced via electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) is governed by the directing effects of the groups already present. The methylsulfonyl (-SO₂CH₃) and nitrile (-CN) groups are both strongly deactivating and meta-directing. The bromine (-Br) atom is deactivating but ortho-, para-directing. The interplay of these effects makes predicting the outcome complex, but substitution is generally expected to occur at the positions least deactivated, likely C4 or C6. For instance, nitration of 2-iodobenzoic acid yields 2-iodo-5-nitrobenzoic acid, demonstrating substitution para to the iodine and meta to the carboxylic acid. researchgate.net A similar regioselectivity might be anticipated for the target molecule.
Synthesis of Annulated Rings: Building additional rings onto the benzonitrile (B105546) core creates rigid, conformationally constrained structures that can be valuable for probing biological interactions. An example of a complex derivative featuring both an additional substituent and an annulated ring is 3-fluoro-5-((7-(methylsulfonyl)-1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)benzonitrile. nih.gov The synthesis of such molecules requires multi-step sequences. A general strategy could involve functionalizing the parent molecule with groups that can then participate in cyclization reactions. For example, a Friedel-Crafts acylation could introduce a keto-alkyl chain, which could then be cyclized via an intramolecular aldol (B89426) condensation or similar reaction to form a new five- or six-membered ring, as seen in the synthesis of benzopyran libraries. mdpi.com
Investigation of Regioselectivity and Stereoselectivity in Derivative Synthesis
Regioselectivity: As discussed previously, the regiochemical outcome of reactions on the aromatic ring is a critical consideration. In electrophilic substitutions, the combined directing effects of the bromo, methylsulfonyl, and nitrile groups dictate the position of incoming electrophiles. The strong meta-directing influence of the sulfonyl and nitrile groups at positions 2 and 5, respectively, would direct an incoming electrophile to positions 4 and 6. The ortho-, para-directing bromo group at position 5 would direct to positions 4 and 2. The convergence of these effects strongly suggests that electrophilic attack is most likely to occur at the C4 position. Experimental verification is necessary to confirm this prediction.
Stereoselectivity: The synthesis of chiral derivatives of this compound introduces the challenge of controlling stereochemistry. Since the parent molecule is achiral, stereocenters must be introduced through subsequent reactions.
Asymmetric Synthesis: Chiral derivatives can be prepared using stereoselective reactions. For example, if the nitrile is converted to a ketone, this ketone could undergo asymmetric reduction using a chiral reducing agent (e.g., a CBS catalyst) to produce a single enantiomer of the corresponding alcohol. Similarly, asymmetric reactions like the Michael addition can be used to build chiral side chains onto the molecule. mdpi.com
Axial Chirality: For certain classes of substituted biaryls, rotation around the aryl-aryl bond can be restricted, leading to atropisomerism. The development of methods for the atroposelective synthesis of axially chiral benzonitriles, for instance through dynamic kinetic resolution using chiral N-heterocyclic carbene catalysts, represents a sophisticated approach to controlling stereochemistry. nih.gov While not directly a biaryl, derivatization of the parent compound could lead to structures where such chirality is possible.
Resolution of Racemates: A classical approach involves synthesizing a racemic mixture of a derivative (e.g., an amine or carboxylic acid) and then resolving the enantiomers. This is often done by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers through crystallization and subsequent removal of the chiral auxiliary.
Control over both regioselectivity and stereoselectivity is paramount for the systematic exploration of chemical space and the development of compounds with specific biological activities, as the spatial arrangement of functional groups is often critical for molecular recognition.
Synthetic Utility and Research Applications of 5 Bromo 2 Methylsulfonyl Benzonitrile
Application as a Key Building Block in the Synthesis of Diverse Organic Compounds
5-Bromo-2-(methylsulfonyl)benzonitrile is a highly functionalized aromatic compound that serves as a key building block in the synthesis of a wide array of more complex organic structures. Its utility stems from the presence of three distinct functional groups, each offering a handle for specific chemical transformations. The bromine atom, in particular, renders the molecule an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are fundamental processes for constructing carbon-carbon and carbon-heteroatom bonds.
One of the most powerful applications of this building block is in palladium-catalyzed Suzuki-Miyaura coupling reactions. wikipedia.orglibretexts.org In these reactions, the carbon-bromine bond is selectively activated by a palladium catalyst, allowing for the formation of a new carbon-carbon bond with an organoboron species, such as a boronic acid or boronic ester. wikipedia.orglibretexts.org The presence of strong electron-withdrawing groups, like the nitrile and methylsulfonyl moieties on the ring, can influence the efficiency of the key oxidative addition step in the catalytic cycle. nih.gov This reactivity allows for the direct connection of the benzonitrile (B105546) core to a diverse range of other molecular fragments, including aryl, heteroaryl, alkyl, and alkenyl groups. nih.gov
This synthetic versatility makes this compound an important intermediate in the preparation of pharmacologically relevant scaffolds. pharmanoble.comevonik.com For instance, substituted benzonitriles are integral components in various therapeutic agents, and the ability to use this compound to construct complex biaryl or substituted aromatic systems is a key step in multi-step synthetic routes. The general scheme for a Suzuki-Miyaura coupling involving this compound is depicted below:
A general reaction scheme for the Suzuki-Miyaura cross-coupling of this compound with a generic organoboron compound.
The reaction's robustness allows for the coupling of various boronic acids and esters, demonstrating its wide applicability.
Table 1: Representative Suzuki-Miyaura Coupling Partners for this compound
| Boronic Acid/Ester Partner (R-B(OR)₂) | Resulting Product Structure | Significance of Product Class |
|---|---|---|
| Phenylboronic acid | Biaryl | Core structure in many liquid crystals and active pharmaceutical ingredients (APIs). |
| Thiophene-2-boronic acid | Aryl-heteroaryl | Common motif in medicinal chemistry, found in kinase inhibitors and other targeted therapies. pharmanoble.com |
| Vinylboronic acid pinacol (B44631) ester | Styrenyl | Precursors for polymers and fine chemicals. |
| Methylboronic acid | Alkylated Aromatic | Builds molecular complexity by adding saturated carbon frameworks. |
Role in the Development of Compound Libraries for Chemical Biology Research
In modern drug discovery and chemical biology, compound libraries are essential tools for identifying new biologically active molecules. These libraries consist of large collections of structurally related compounds that can be screened against biological targets to find "hits"—molecules that modulate the target's function. The design of these libraries often relies on a central scaffold that can be systematically decorated with a variety of chemical appendages.
This compound is an ideal scaffold for the construction of such focused libraries. Its utility in reliable and high-throughput cross-coupling reactions allows for the rapid diversification of the core structure. nih.gov Using parallel synthesis techniques, a single core molecule can be reacted with an array of different building blocks, such as a collection of commercially available boronic acids, to quickly generate hundreds or thousands of unique analogs. nih.gov
For example, a research program might aim to explore the structure-activity relationship of a particular pharmacophore. By using this compound as the central scaffold, chemists can systematically vary the substituent at the 5-position by coupling it with different boronic acids. This approach was successfully used in the diversification of glucocorticoid receptor modulators and in the synthesis of libraries of sulfonamides, where a brominated core was coupled with various aryl boronic acids to produce a range of final compounds for biological evaluation. nih.govnih.gov Each resulting compound in the library retains the core 2-(methylsulfonyl)benzonitrile (B1592557) fragment but presents a different chemical group to the biological target, allowing researchers to systematically probe the requirements for binding and activity.
Table 2: Illustrative Scheme for Compound Library Generation
| Core Scaffold | Diverse Building Blocks (Examples of R in R-B(OH)₂) | Resulting Library Compounds |
|---|---|---|
| This compound | 4-Fluorophenyl | Introduces a halogen bond donor. |
| 3-Pyridyl | Adds a basic nitrogen atom for potential hydrogen bonding. | |
| 4-(Trifluoromethyl)phenyl | Provides a lipophilic, electron-withdrawing group. | |
| N-Boc-piperidine-4-boronic acid pinacol ester | Incorporates a protected saturated heterocycle for 3D diversity. |
Contribution to Structure-Reactivity Relationship Studies in Aromatic Systems
The study of structure-reactivity relationships is a cornerstone of physical organic chemistry, seeking to understand how the arrangement of atoms and functional groups in a molecule influences its chemical behavior. This compound serves as an excellent model compound for such studies due to its well-defined and electronically complex substitution pattern.
The aromatic ring of this compound is substituted with three distinct functional groups, each exerting a significant electronic effect:
Nitrile group (-CN): This group is strongly electron-withdrawing through both induction and resonance, deactivating the ring towards electrophilic substitution and directing incoming electrophiles to the meta position.
Methylsulfonyl group (-SO₂Me): This is one of the most powerful electron-withdrawing groups. It deactivates the ring significantly, primarily through the inductive effect, and is also a meta-director.
Bromine atom (-Br): This halogen is deactivating through its inductive effect but directs incoming electrophiles to the ortho and para positions due to resonance effects.
The interplay of these groups creates a highly electron-deficient aromatic system. This pronounced electronic character makes the compound a valuable substrate for investigating reaction mechanisms. For example, the rate of nucleophilic aromatic substitution (SNAr) reactions would be significantly enhanced by the presence of the strong withdrawing groups. Furthermore, in studies of palladium-catalyzed coupling, the electronic nature of the aryl halide directly impacts the rate-determining oxidative addition step, making this compound a useful data point in quantitative analyses like Hammett correlations. rsc.org
Quantitative structure-activity relationship (QSAR) studies on substituted benzonitriles have shown that descriptors of hydrophobicity and reactivity are crucial for predicting their biological or toxicological effects, confirming that the specific nature of substituents dictates the compound's properties. nih.gov
Table 3: Electronic Properties of Substituents on this compound
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |
|---|---|---|---|---|
| -CN (Nitrile) | 1 | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating |
| -SO₂Me (Methylsulfonyl) | 2 | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating |
| -Br (Bromo) | 5 | -I (Withdrawing) | +R (Donating) | Deactivating |
Q & A
Q. What are the established synthetic routes for 5-Bromo-2-(methylsulfonyl)benzonitrile, and how are intermediates purified?
The compound is synthesized via nucleophilic substitution or sulfonylation of precursor nitriles. For example, brominated benzonitrile intermediates (e.g., 5-bromo-2-hydroxybenzonitrile) are functionalized using methylsulfonyl chloride under basic conditions. Purification typically involves column chromatography (hexane/EtOAc gradients) or recrystallization from chloroform . Key quality control steps include HPLC (>95% purity) and melting point verification (e.g., 108–110°C for related bromophenols) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- IR spectroscopy : Identifies nitrile (C≡N stretch at ~2223 cm⁻¹) and sulfonyl (S=O stretches at ~1256 cm⁻¹) groups .
- NMR : NMR reveals aromatic proton splitting patterns (e.g., δ 7.61 ppm for H-3 in bromo-substituted analogs) and methylsulfonyl proton signals (δ 3.52 ppm for –SOCH) .
- GC-MS : Confirms molecular ion peaks (e.g., m/z 241 [M] for methoxymethoxy analogs) and bromine isotopic patterns (m/z 243 [M+2]) .
Q. How does the crystal structure of related bromobenzonitriles inform hydrogen-bonding interactions?
X-ray diffraction of 5-bromo-2-hydroxybenzonitrile reveals planar molecular geometry with O–H⋯N hydrogen bonds (O⋯N distance: 2.805 Å, angle: 170°), forming 1D chains. This suggests similar intermolecular interactions in methylsulfonyl derivatives, influencing solubility and solid-state stability .
Advanced Research Questions
Q. How do structural modifications (e.g., methylsulfonyl vs. methoxy groups) impact biological activity in drug discovery?
The methylsulfonyl group enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (e.g., kinase inhibitors). Comparative SAR studies show that replacing methoxy with methylsulfonyl in benzonitrile derivatives increases potency against cancer targets by 3–5-fold, likely due to stronger dipole interactions and improved metabolic stability .
Q. What experimental and computational methods analyze adsorption of this compound on metal surfaces?
- Experimental : Surface-enhanced Raman spectroscopy (SERS) and XPS track adsorption on Ag or Pd surfaces, revealing preferential binding via the nitrile group .
- Computational : DFT simulations (e.g., B3LYP/6-311+G(d,p)) model orientation and binding energies. The sulfonyl group’s dipole moment (~4.18 D) enhances adsorption on polarizable surfaces .
Q. How can researchers resolve contradictions in reaction yields for bromobenzonitrile derivatives?
Discrepancies arise from competing side reactions (e.g., dehalogenation under basic conditions). Mitigation strategies include:
- Optimizing reaction time/temperature : Lower temperatures (0–5°C) reduce decomposition in bromophenol precursors .
- Catalyst screening : Cobalt(II) catalysts improve nitrile formation efficiency (yield >90%) compared to thermal methods .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
